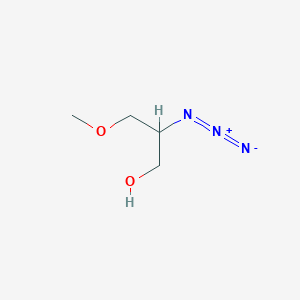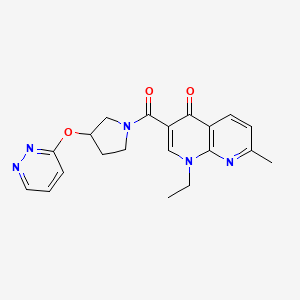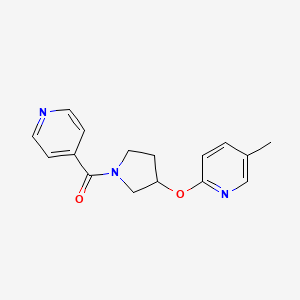![molecular formula C13H8Cl2O3 B2963924 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 329795-33-7](/img/structure/B2963924.png)
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid, also known as 2,5-dichlorophenylfuran-2-acrylic acid (DCFA), is an organic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. DCFA is also known to have a variety of biochemical and physiological effects that make it an attractive target for further research.
Scientific Research Applications
Urease Inhibition
One notable application of compounds with a 2,5-dichlorophenyl furan structure is in the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is particularly relevant in the medical field for the treatment of diseases caused by urease-producing bacteria. The presence of electron-withdrawing groups like chloro can increase the activity of these inhibitors .
Pharmaceutical Production
Furan derivatives are used in synthesizing various pharmaceuticals. The specific structure of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid could potentially be involved in creating molecules with medicinal properties, although the exact applications would require further research to detail .
Resin and Lacquer Manufacturing
The compound’s derivatives are also utilized in manufacturing resins and lacquers. These materials are essential in various industries, including automotive, construction, and consumer goods, for their protective and aesthetic qualities .
Agrochemicals
In agriculture, furan derivatives serve as building blocks for agrochemicals. These chemicals help protect crops from pests and diseases, contributing to increased yield and food security .
Furan Platform Chemicals
Beyond their use in fuels and plastics, furan platform chemicals (FPCs) have broader applications. They can be used to create a variety of secondary products, including 2,5-furandicarboxylic acid, which has potential uses in biodegradable materials and other sustainable solutions .
Fine Chemical Synthesis
Furan compounds are also involved in fine chemical synthesis. For example, they can be used to create specific isomers through reactions like the Suzuki reaction, which can lead to new materials with unique properties for various industrial applications .
properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNQAQFKBPGCFX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
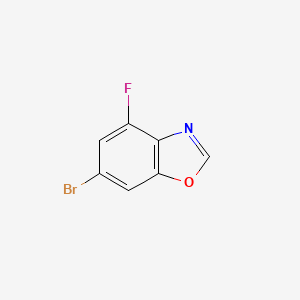
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)
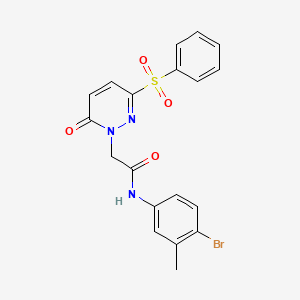

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)
